4-Methyl-1,2-oxathiolane 2,2-dioxide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methyl-1,2-oxathiolane 2,2-dioxide can be synthesized through the reaction of 1,3-propanesultone with methylating agents. One common method involves the reaction of 1,3-propanesultone with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like benzene or dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The compound is typically purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1,2-oxathiolane 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the sulfonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Thiol derivatives
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methyl-1,2-oxathiolane 2,2-dioxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and as an additive in lithium-ion batteries to improve performance and safety
Mechanism of Action
The mechanism of action of 4-Methyl-1,2-oxathiolane 2,2-dioxide involves its reactivity with nucleophiles. The sulfonate ester group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions, where the compound acts as an alkylating agent, transferring its methyl group to nucleophiles. This mechanism is particularly useful in organic synthesis and biochemical applications .
Comparison with Similar Compounds
Similar Compounds
1,3-Propane sultone: Another cyclic sulfonate ester with similar reactivity.
3-Methyl-1,2-oxathiolane 2,2-dioxide: A closely related compound with a similar structure but different methyl group positioning.
5-Methyloxathiolane 2,2-dioxide: Another structural isomer with different chemical properties
Uniqueness
4-Methyl-1,2-oxathiolane 2,2-dioxide is unique due to its specific methyl group positioning, which influences its reactivity and the types of reactions it undergoes. This uniqueness makes it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
4-methyloxathiolane 2,2-dioxide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3S/c1-4-2-7-8(5,6)3-4/h4H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDZUPGTYYIAAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COS(=O)(=O)C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20286864 | |
Record name | 4-methyl-1,2-oxathiolane 2,2-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20286864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15606-89-0 | |
Record name | NSC48096 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48096 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-methyl-1,2-oxathiolane 2,2-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20286864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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